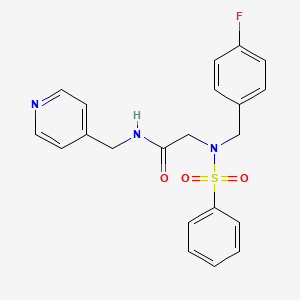
N~1~-(2-methoxybenzyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide
説明
N~1~-(2-methoxybenzyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as MNNG and has been extensively studied for its synthesis method, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.
作用機序
MNNG is a potent DNA alkylating agent that modifies the DNA structure by adding alkyl groups to the nitrogen atoms in the DNA bases. This modification leads to DNA damage and can result in mutations. MNNG has also been found to induce apoptosis in cancer cells by activating the p53 pathway.
Biochemical and Physiological Effects:
MNNG has been found to have both biochemical and physiological effects. It has been shown to induce DNA damage, which can lead to mutations and cancer. MNNG has also been found to induce apoptosis in cancer cells, which can be beneficial in cancer treatment.
実験室実験の利点と制限
MNNG has several advantages for lab experiments. It is a potent DNA alkylating agent and can be used in mutagenesis studies. MNNG has also been used in the study of DNA repair mechanisms. However, MNNG has some limitations. It is highly toxic and carcinogenic, which makes it difficult to work with. MNNG also has a short half-life, which limits its use in long-term experiments.
将来の方向性
There are several future directions for the study of MNNG. One potential direction is the development of new compounds that have similar DNA alkylating properties but are less toxic and carcinogenic. Another potential direction is the study of the effects of MNNG on different types of cancer cells. MNNG has been found to induce apoptosis in some cancer cells, but its effects on other types of cancer cells are not well understood. Finally, the study of the mechanisms of DNA repair in response to MNNG-induced DNA damage could lead to the development of new cancer treatments.
科学的研究の応用
MNNG has been extensively studied for its potential applications in various fields of scientific research. It has been found to be a potent DNA alkylating agent and has been used in mutagenesis studies. MNNG has also been used in the study of DNA repair mechanisms and has been found to induce apoptosis in cancer cells.
特性
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-(N-methylsulfonyl-3-nitroanilino)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O6S/c1-26-16-9-4-3-6-13(16)11-18-17(21)12-19(27(2,24)25)14-7-5-8-15(10-14)20(22)23/h3-10H,11-12H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACMMNSMSBHAYLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CN(C2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N~2~-(3-chlorophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide](/img/structure/B3548774.png)
![3-[(4-phenyl-1-piperazinyl)carbonyl]-4-quinolinol](/img/structure/B3548779.png)
![N-cyclohexyl-2-{[(4-fluorophenyl)sulfonyl]amino}benzamide](/img/structure/B3548782.png)
![N-(3,4-dimethoxyphenyl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B3548790.png)
![N-benzyl-2,5-dichloro-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B3548792.png)
![N-(2,3-dimethylphenyl)-4-methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B3548793.png)
![N-benzyl-2-{[(4-bromophenyl)sulfonyl]amino}benzamide](/img/structure/B3548794.png)
![3-(4-iodophenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B3548802.png)
![N~2~-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3548815.png)
![2,5-dichloro-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B3548826.png)


![7-(2-furylmethyl)-8,9-diphenyl-2-(4-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B3548859.png)
![N-benzyl-2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]benzamide](/img/structure/B3548860.png)